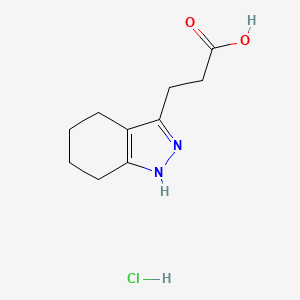

3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride

描述

属性

IUPAC Name |

3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c13-10(14)6-5-9-7-3-1-2-4-8(7)11-12-9;/h1-6H2,(H,11,12)(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDUNWLWLYAYIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of the Tetrahydroindazole Core

Starting Materials:

Cyclohexanone or related cyclic ketones are reacted with hydrazine derivatives under acidic or neutral conditions to form the tetrahydroindazole ring via condensation and cyclization.Reaction Conditions:

Typically conducted under reflux in solvents such as ethanol or acetic acid, with reaction times ranging from several hours to overnight to ensure complete cyclization.Purification:

The crude tetrahydroindazole intermediate is purified by recrystallization or column chromatography.

Introduction of the Propanoic Acid Side Chain

Method A: Alkylation

The tetrahydroindazole intermediate is alkylated at the 3-position using halo-propanoic acid derivatives (e.g., 3-bromopropanoic acid or its esters) in the presence of a base such as potassium carbonate or sodium hydride.Method B: Acylation and Reduction

Alternatively, acylation of the indazole nitrogen or carbon followed by reduction steps can introduce the propanoic acid side chain.Reaction Conditions:

Alkylation is usually performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures between 50-100°C.Work-up:

After reaction completion, the mixture is quenched with water, extracted with organic solvents, and purified by chromatography.

Formation of Hydrochloride Salt

The free acid is dissolved in an organic solvent such as ethanol or ethyl acetate, and hydrochloric acid (HCl) gas or aqueous HCl is bubbled or added dropwise.

The hydrochloride salt precipitates out due to decreased solubility and is collected by filtration.

The salt is dried under vacuum to yield the final product.

Representative Reaction Scheme

| Step | Reaction Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization of cyclohexanone with hydrazine | Reflux in ethanol, several hours | Tetrahydroindazole intermediate |

| 2 | Alkylation with 3-bromopropanoic acid | DMF, K2CO3, 80°C, 6-12 hours | 3-(4,5,6,7-tetrahydroindazol-3-yl)propanoic acid (free acid) |

| 3 | Reaction with HCl to form hydrochloride salt | Ethanol, HCl gas or aqueous HCl | 3-(4,5,6,7-tetrahydroindazol-3-yl)propanoic acid hydrochloride |

Research Findings and Analytical Data

Yield and Purity:

Reported yields for the indazole formation step range from 70-85%, while the alkylation step yields 60-75%. The hydrochloride salt formation typically proceeds quantitatively.-

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, showing characteristic signals for the tetrahydroindazole ring and propanoic acid side chain.

- Mass spectrometry (MS) confirms molecular weight consistent with C10H15ClN2O2 (230.69 g/mol).

- Infrared (IR) spectroscopy shows absorption bands corresponding to carboxylic acid and hydrochloride salt formation.

Stability:

The hydrochloride salt form exhibits enhanced stability and solubility in aqueous media compared to the free acid, facilitating its use in further chemical or biological studies.

Summary Table of Preparation Parameters

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Indazole ring formation | Cyclohexanone + hydrazine, reflux in ethanol | 70-85 | Requires careful control of temperature and time |

| Propanoic acid side chain introduction | 3-bromopropanoic acid, K2CO3, DMF, 80°C | 60-75 | Alkylation efficiency depends on base and solvent |

| Hydrochloride salt formation | Free acid + HCl (gas or aqueous), ethanol | ~100 | Precipitation yields pure salt |

化学反应分析

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions:

Reagents and Conditions

Key Findings :

-

Allyl esters exhibit stability under acidic conditions and are cleaved using Pd(PPh₃)₄/morpholine systems .

-

Methyl esters are hydrolyzed with trimethyltin hydroxide in 1,2-dichloroethane .

Decarboxylative Coupling

Visible-light-driven decarboxylation enables C–H functionalization:

Reaction Parameters

| Substrate | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| α-Keto acids | 420–425 nm light, MeCN/HFIP (3:1), N₂, 20 h | 3-Acyl-2H-indazoles | 63–75 |

Mechanism :

-

Energy transfer between the indazole and α-keto acid initiates radical decarboxylation.

-

No external photocatalysts required due to self-sensitization .

Hydroarylation Reactions

Superacid-mediated Friedel-Crafts alkylation:

Experimental Data

| Arene | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzene derivatives | TfOH (0°C, 2 h), CH₂Cl₂ | 3-Aryl-3-(furan-2-yl)propanoic acids | 65–78 |

Key Insight :

-

TfOH protonates the carboxylic acid, generating a carbocation intermediate for electrophilic aromatic substitution .

Nucleophilic Substitution

The indazole core participates in regioselective substitutions:

Reaction Examples

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aryl acid chlorides | t-BuONa/THF or DMAP/Et₃N/DCM | N-Acylated derivatives | 80–95 | |

| Alkyl halides | K₂CO₃/DMF, 60°C | N-Alkylated indazoles | 70–85 |

Note : N1-substitution dominates due to the indazole’s electronic profile .

Cyclization Reactions

Intramolecular cyclizations form polycyclic systems:

Documented Pathways

| Cyclization Trigger | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Thermal activation | Reflux in AcOH or H₂SO₄/MeOH | Tetracyclic indole derivatives | 75–90 |

Mechanistic Detail :

Oxidation and Reduction

Functional group interconversions:

Transformations

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | Ketone derivatives | |

| Reduction | NaBH₄/LiAlH₄ | Alcohol intermediates |

Application :

-

Reduced intermediates serve as synthons for bioactive molecule synthesis.

Critical Analysis

The compound’s reactivity is highly tunable, with the indazole ring favoring electrophilic substitutions and the carboxylic acid enabling versatile derivatization. Industrial methods prioritize efficiency, while photochemical reactions (e.g., decarboxylative coupling) offer atom-economical routes to complex architectures . Future research should explore enantioselective transformations and bioorthogonal applications.

科学研究应用

Structural Information

- Molecular Formula : C₁₀H₁₅ClN₂O₂

- CAS Number : 1185299-18-6

- SMILES : Cl.OC(=O)CCc1[nH]nc2CCCCc12

- InChI Key : HTDUNWLWLYAYIR-UHFFFAOYSA-N

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 195.11281 | 143.6 |

| [M+Na]+ | 217.09475 | 153.0 |

| [M+NH4]+ | 212.13935 | 150.6 |

| [M+K]+ | 233.06869 | 149.9 |

| [M-H]- | 193.09825 | 142.6 |

Medicinal Chemistry

3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride has shown promise in the field of medicinal chemistry due to its structural resemblance to known bioactive compounds. Its potential applications include:

- Neuroprotective Agents : Research indicates that compounds similar to this indazole derivative may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Anti-inflammatory Properties : Studies have suggested that related compounds can modulate inflammatory pathways, indicating potential use in developing anti-inflammatory drugs.

- Antidepressant Activity : Given the structural features of indazoles, there is interest in exploring their effects on mood disorders, particularly as novel antidepressants.

Biological Activities

The biological activities of this compound are under investigation, with preliminary studies highlighting:

- Enzyme Inhibition : Certain indazole derivatives have been noted for their ability to inhibit specific enzymes linked to disease processes.

- Receptor Modulation : There is ongoing research into how these compounds interact with neurotransmitter receptors, which could lead to advancements in psychopharmacology.

作用机制

The mechanism by which 3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural analogs can be categorized based on their core heterocycles, substituents, and functional groups. Below is a comparative analysis:

Physicochemical Properties

- Solubility: The hydrochloride form of the target compound improves aqueous solubility compared to neutral propanoic acid derivatives (e.g., methylthio esters in pineapple) .

- Stability: Chlorinated phenylpropanoic acids () may exhibit lower stability under basic conditions due to labile ester groups, whereas the tetrahydroindazole core in the target compound provides thermal and oxidative stability .

Research Findings and Gaps

- Synthetic Accessibility: The target compound’s synthesis likely involves cyclization of indazole precursors followed by propanoic acid coupling, analogous to methods for benzoimidazole derivatives ().

- Bioactivity Data: While chlorinated phenylpropanoic acids and pyran-propanoic hybrids have documented antimicrobial roles, the target compound’s indazole core may target kinases or GPCRs, warranting further study .

- Comparative Limitations : Direct comparative data on pharmacokinetics or toxicity are absent. For example, methylthio esters () are Generally Recognized As Safe (GRAS) for food use, but the safety profile of the indazole derivative remains uncharacterized .

生物活性

3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride (CAS RN: 1185299-18-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

- Molecular Formula : C10H15ClN2O2

- Molecular Weight : 216.7 g/mol

- SMILES : C1CCC2=C(C1)C(=NN2)CCC(=O)O

The compound features a tetrahydro-indazole moiety, which is known for its diverse biological activities.

1. Antitumor Activity

Research has shown that compounds containing indazole structures exhibit significant antitumor properties. For instance, derivatives of indazole have been synthesized and evaluated for their activity against various cancer cell lines.

- Case Study : A study by Paul et al. demonstrated that certain indazole derivatives acted as potent inhibitors of Polo-like kinase 4 (PLK4), which is crucial in cell cycle regulation and cancer proliferation. The most effective compounds showed nanomolar IC50 values against HCT116 colon cancer cells, indicating strong potential for therapeutic applications in cancer treatment .

2. Neuropharmacological Effects

Indazoles have also been investigated for their neuroprotective effects. The structural similarity of this compound to other neuroactive compounds suggests potential efficacy in treating neurological disorders.

- Research Findings : Indazole derivatives have been reported to modulate neurotransmitter systems and exhibit anti-inflammatory effects in the central nervous system (CNS). This opens avenues for further exploration of this compound's effects on neurodegenerative diseases .

The biological activity of this compound may be attributed to its ability to inhibit specific kinases involved in cell signaling pathways related to tumor growth and survival.

Kinase Inhibition Profile

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| 3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid | PLK4 | <10 |

| Other Indazole Derivatives | Various Kinases | Varies |

This table highlights the potency of the compound against key regulatory kinases involved in cancer progression.

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride, and how can reaction conditions be optimized?

- Methodology : A common approach involves cyclocondensation of hydrazine derivatives with cyclic ketones, followed by propanoic acid coupling and HCl salt formation. For example, refluxing intermediates in acetic acid with sodium acetate (as a catalyst) can enhance cyclization efficiency . Post-synthesis purification via recrystallization (e.g., using acetic acid or ethanol/water mixtures) improves purity. Yield optimization may require controlled temperature gradients (e.g., 80–100°C) and stoichiometric adjustments of hydrazine precursors.

Q. Which analytical techniques are critical for verifying the structural integrity and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm indazole ring proton environments and propanoic acid side-chain integrity.

- Infrared Spectroscopy (IR) : Detect characteristic bands (e.g., C=O stretch at ~1700 cm, N-H stretches for indazole at ~3200 cm) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase C18 columns with UV detection (λ = 254 nm).

- Mass Spectrometry (MS) : ESI-MS to confirm molecular ion peaks (e.g., [M+H]) and rule out byproducts.

Q. How should researchers handle storage and stability testing for this hydrochloride salt?

- Methodology : Store in airtight containers under inert gas (N) at 2–8°C to prevent hygroscopic degradation. Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) assess hydrolytic susceptibility. Monitor via HPLC for decomposition peaks, particularly in aqueous buffers (pH 4–8) .

Advanced Research Questions

Q. What experimental strategies address discrepancies in computational vs. experimental tautomeric stability data for this compound?

- Methodology :

- Dynamic NMR Studies : Resolve tautomeric equilibria (e.g., indazole NH vs. protonated forms) in solvents like DMSO-d or DO.

- pH-Dependent UV-Vis Spectroscopy : Track absorbance shifts to identify dominant tautomers under physiological conditions.

- Density Functional Theory (DFT) : Compare calculated energy barriers for tautomer interconversion with experimental kinetics (e.g., Arrhenius plots). Contradictions may arise from solvation effects unaccounted for in simulations .

Q. How do solvent polarity and crystallization conditions influence polymorph formation during purification?

- Methodology : Screen solvents (e.g., ethanol, acetonitrile, THF) under varying polarity indices. Use X-ray diffraction (PXRD) to identify polymorphs. For example, high-polarity solvents may favor hydrate forms, while non-polar solvents yield anhydrous crystals. Temperature-controlled slow evaporation (e.g., 4°C vs. room temperature) can selectively isolate metastable phases .

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties, given potential hydrolysis risks?

- Methodology :

- Plasma Stability Assays : Incubate the compound in human plasma (37°C) and quantify degradation via LC-MS. Hydrolysis of the indazole or propanoic acid moieties may require structural analogs for SAR studies.

- Caco-2 Permeability Tests : Assess intestinal absorption using monolayers, with buffer pH adjusted to mimic gastrointestinal conditions.

- Microsomal Stability : Liver microsome incubations (e.g., human CYP450 enzymes) identify metabolic hotspots (e.g., N-dealkylation) .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the compound’s biological activity in kinase inhibition assays?

- Methodology :

- Assay Standardization : Control ATP concentrations (e.g., 1–10 µM) and buffer ionic strength to minimize false positives.

- Counter-Screening : Test against off-target kinases (e.g., EGFR, VEGFR) to confirm selectivity.

- Structural Docking : Compare binding poses in kinase active sites (e.g., PDB IDs) to identify critical H-bonding or steric clashes. Discrepancies may arise from crystallographic vs. solution-state conformations .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。